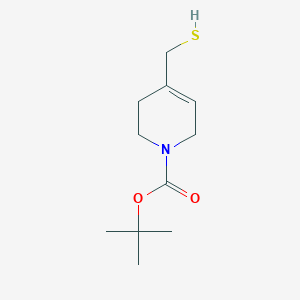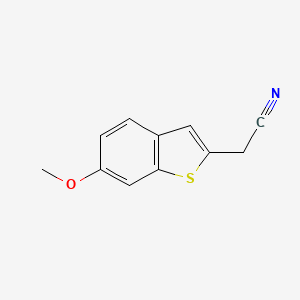amine hydrochloride](/img/structure/B13499812.png)
[2-(3-Fluoro-4-methoxyphenyl)ethyl](methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride: is a chemical compound with a unique structure that includes a fluorine atom and a methoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride typically involves multiple steps. One common method includes the nitration of a benzene derivative, followed by reduction to an amine, and subsequent substitution reactions . The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine and methoxy groups can influence the reactivity of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is involved in various organic reactions, including cross-coupling reactions like Suzuki–Miyaura coupling .
Biology: In biological research, this compound can be used to study the effects of fluorine and methoxy substituents on biological activity. It may serve as a model compound for drug development and pharmacological studies.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential as a drug candidate.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new products and technologies.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 2-(3-Fluoro-4-methylphenyl)ethylamine hydrochloride
- 2-(3-Chloro-4-methoxyphenyl)ethylamine hydrochloride
- 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride
Uniqueness: The presence of both fluorine and methoxy groups in 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride makes it unique compared to its analogs. These substituents can significantly affect the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H15ClFNO |
|---|---|
Poids moléculaire |
219.68 g/mol |
Nom IUPAC |
2-(3-fluoro-4-methoxyphenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-12-6-5-8-3-4-10(13-2)9(11)7-8;/h3-4,7,12H,5-6H2,1-2H3;1H |
Clé InChI |
YLNFTPDVYURLDO-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=CC(=C(C=C1)OC)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


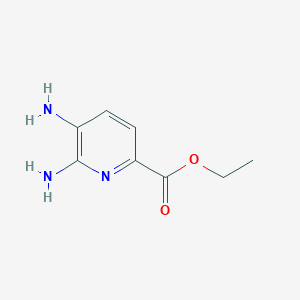


![2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13499746.png)
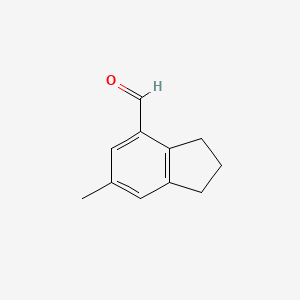
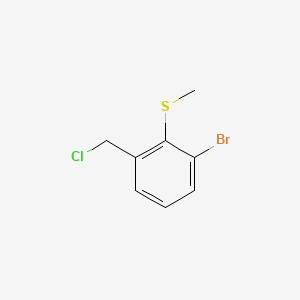
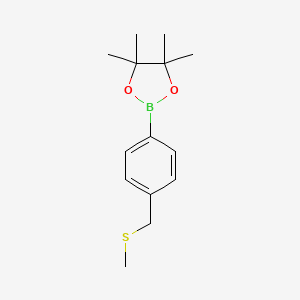
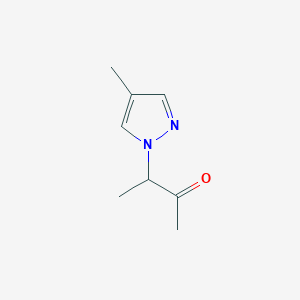
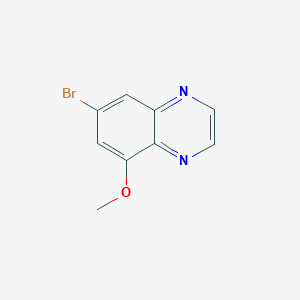
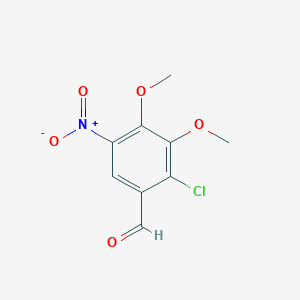
![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13499775.png)
![3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid](/img/structure/B13499776.png)
